1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine
Description
1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine is a pyrazole derivative characterized by a branched butan-2-yl substituent at the N1 position, an iodine atom at the C4 position, and an amine group at C2.
Properties
CAS No. |
1354706-14-1 |
|---|---|
Molecular Formula |
C7H12IN3 |
Molecular Weight |
265.09 |
IUPAC Name |
1-butan-2-yl-4-iodopyrazol-3-amine |
InChI |
InChI=1S/C7H12IN3/c1-3-5(2)11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10) |
InChI Key |
JKABNLPZDOEPOT-UHFFFAOYSA-N |
SMILES |
CCC(C)N1C=C(C(=N1)N)I |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine typically involves the iodination of a precursor pyrazole compound. One common method includes the reaction of 1-(butan-2-yl)-1H-pyrazol-3-amine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of recyclable catalysts and greener solvents can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the butan-2-yl group. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(butan-2-yl)-4-azido-1H-pyrazol-3-amine, while oxidation with potassium permanganate could produce 1-(butan-2-yl)-4-iodo-1H-pyrazol-3-carboxylic acid.
Scientific Research Applications
1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom and butan-2-yl group can influence the compound’s binding affinity and specificity, making it a valuable tool for studying molecular interactions and pathways.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : The iodine atom in the target compound confers higher molecular weight and polarizability compared to bromine (e.g., 244.12 g/mol in the brominated analog ). Iodine’s larger size may enhance halogen bonding, a feature exploitable in crystal engineering or receptor-ligand interactions.
- The 3-methylbutan-2-yl analog shows even greater steric bulk, which could hinder nucleophilic substitution at C4.
- Aromatic vs. Aliphatic Groups : Pyridinyl and benzimidazolyl substituents enable π-π stacking and hydrogen bonding, contrasting with the purely aliphatic butan-2-yl chain.
Physicochemical Properties
- Solubility : The iodine atom’s polarizability may reduce aqueous solubility compared to brominated analogs. Benzimidazole-containing derivatives exhibit lower solubility due to aromatic stacking.
- Thermal Stability : Branched alkyl groups (e.g., butan-2-yl) enhance thermal stability over linear chains, as seen in related pyrazole-carbaldehydes .
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